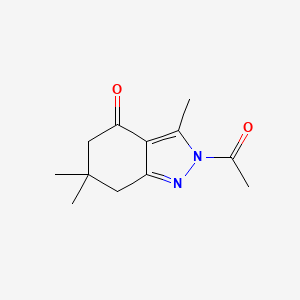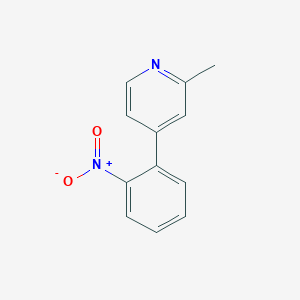
Pyridine, 2-methyl-4-(2-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-methyl-4-(2-nitrophenyl)-: is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a methyl group at the 2-position and a nitrophenyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-methyl-4-(2-nitrophenyl)- can be achieved through several methods. One common approach involves the nitration of 2-methylpyridine followed by a coupling reaction with a nitrophenyl derivative. The nitration process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group . Another method involves the use of dinitrogen pentoxide (N2O5) in an organic solvent, which provides good yields for substituted pyridines .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of pyridines using a continuous flow setup with Raney nickel as a catalyst has been reported to produce 2-methylpyridines efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2-methyl-4-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
Reduction: Formation of 2-methyl-4-(2-aminophenyl)pyridine.
Substitution: Formation of various substituted pyridines depending on the reagents used.
Aplicaciones Científicas De Investigación
Pyridine, 2-methyl-4-(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-methyl-4-(2-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Pyridazine: Contains two adjacent nitrogen atoms in the ring and exhibits various pharmacological activities.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3, widely used in medicinal chemistry.
Uniqueness: Pyridine, 2-methyl-4-(2-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a nitrophenyl group on the pyridine ring makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
55218-68-3 |
|---|---|
Fórmula molecular |
C12H10N2O2 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
2-methyl-4-(2-nitrophenyl)pyridine |
InChI |
InChI=1S/C12H10N2O2/c1-9-8-10(6-7-13-9)11-4-2-3-5-12(11)14(15)16/h2-8H,1H3 |
Clave InChI |
BRZABEVJAILCCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
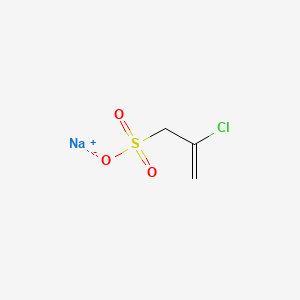
![6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14638611.png)
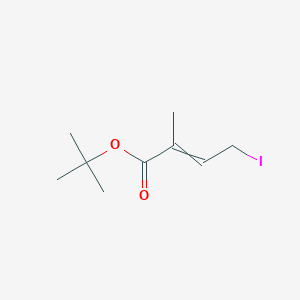
![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)
![1-(4-Chlorophenyl)-2-[(2,6-dimethylpyridin-3-yl)amino]-2-oxoethyl methyl phosphate](/img/structure/B14638627.png)
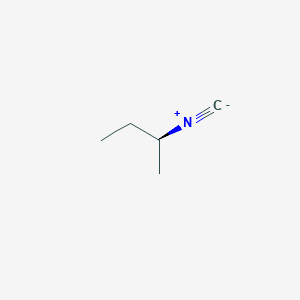

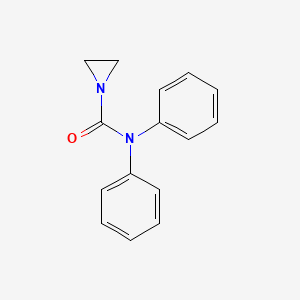
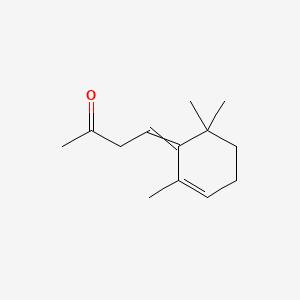
![1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one](/img/structure/B14638648.png)
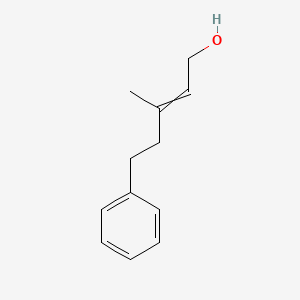
![3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione](/img/structure/B14638671.png)
